4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound that features a combination of functional groups, including an ethanesulfonyl group, an oxolan-2-yl group, a trifluoromethyl group, and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, such as the reaction of aryl iodides with trifluoromethyl copper.
Attachment of the Ethanolsulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation reactions using ethanesulfonyl chloride.
Formation of the Oxolan-2-yl Group: The oxolan-2-yl group can be synthesized through the reaction of an appropriate alcohol with an epoxide.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanesulfonyl group.
Reduction: Reduction reactions can occur at the benzothiazole ring or the ethanesulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfonic acids, while reduction of the benzothiazole ring can lead to dihydrobenzothiazoles.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the design of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfur and fluorine-containing groups.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the ethanesulfonyl group can participate in covalent bonding with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-methyl-1,3-benzothiazol-2-yl]benzamide: Similar structure but lacks the trifluoromethyl group.
4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-chloro-1,3-benzothiazol-2-yl]benzamide: Similar structure but contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-2-33(29,30)16-10-8-14(9-11-16)20(28)27(13-15-5-4-12-31-15)21-26-19-17(22(23,24)25)6-3-7-18(19)32-21/h3,6-11,15H,2,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQXXILNPHWMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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